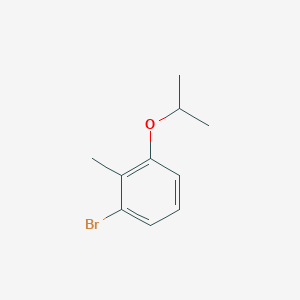

1-Bromo-3-isopropoxy-2-methylbenzene

Description

1-Bromo-3-isopropoxy-2-methylbenzene is a substituted aromatic compound with a bromine atom at the 1-position, an isopropoxy group (-OCH(CH₃)₂) at the 3-position, and a methyl group (-CH₃) at the 2-position of the benzene ring. Its molecular formula is C₁₀H₁₃BrO, and its molecular weight is 229.12 g/mol.

Properties

IUPAC Name |

1-bromo-2-methyl-3-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-7(2)12-10-6-4-5-9(11)8(10)3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAVHMPXCXBDRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-isopropoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-isopropoxy-2-methyl-benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-3-isopropoxy-2-methylbenzene may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-isopropoxy-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and lithium aluminum hydride.

Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc and hydrochloric acid or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Zinc in hydrochloric acid, room temperature.

Major Products Formed:

Substitution: 3-Isopropoxy-2-methyl-benzene derivatives.

Oxidation: 3-Isopropoxy-2-methyl-benzaldehyde.

Reduction: 3-Isopropoxy-2-methyl-benzene.

Scientific Research Applications

Applications in Organic Synthesis

1-Bromo-3-isopropoxy-2-methylbenzene serves as an important intermediate in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, making it a valuable building block for creating more complex organic molecules.

Key Reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of diverse derivatives.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, 1-Bromo-3-isopropoxy-2-methylbenzene has potential applications in drug development. Its structural features can be leveraged to design compounds with specific biological activities.

Case Studies:

- Anticancer Agents : Compounds derived from similar structures have shown promise as anticancer agents by inhibiting key enzymes involved in cancer cell proliferation.

- Antimicrobial Activity : Research indicates that certain derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Materials Science

The compound is also explored for its applications in materials science, particularly in the synthesis of polymers and advanced materials.

Applications:

- Polymer Chemistry : It can be used as a monomer or co-monomer in polymerization reactions to develop new materials with tailored properties.

- Nanotechnology : Its derivatives may serve as precursors for nanomaterials, which have applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 1-Bromo-3-isopropoxy-2-methylbenzene depends on its use in specific reactions. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .

Comparison with Similar Compounds

The following analysis compares 1-Bromo-3-isopropoxy-2-methylbenzene with structurally related brominated benzene derivatives, focusing on substituent effects, molecular properties, and synthetic relevance.

Substituent Variations and Structural Similarity

Key analogs and their substituent patterns are summarized below:

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

- The isopropoxy group in the target compound is electron-donating due to its alkoxy nature, which may enhance electrophilic substitution reactivity at specific positions. In contrast, sulfonyl (-SO₂CH₃) or sulfinyl (-SOCH(CH₃)₂) groups in analogs (e.g., 1-Bromo-3-(methylsulfonyl)benzene) are electron-withdrawing , directing reactions to meta/para positions .

- Chloro (-Cl) substituents (e.g., 1-Bromo-3-chloro-2-methoxybenzene) further increase electrophilicity and alter regioselectivity in cross-coupling reactions .

Similarity Scores :

- Compounds with ≥0.90 similarity scores (e.g., 1-Bromo-3-chloro-2-methoxybenzene) share comparable substitution patterns but differ in substituent electronic properties, impacting solubility and reactivity .

Limitations in Available Data

While the evidence provides molecular formulas and similarity scores for some analogs, critical data such as melting points, solubility, and synthetic yields are absent. For instance:

- The high similarity (0.98) of 1-Bromo-3-(methylsulfonyl)benzene suggests near-identical reactivity to the target compound, but experimental validation is needed .

- The sulfinyl analog (CAS 1345471-26-2) from Hairui Chem lacks solubility data, though its sulfinyl group likely increases polarity compared to alkoxy derivatives .

Biological Activity

1-Bromo-3-isopropoxy-2-methylbenzene, an organic compound with the molecular formula , has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

1-Bromo-3-isopropoxy-2-methylbenzene is characterized by a bromine atom and an isopropoxy group attached to a methyl-substituted aromatic ring. Its structure can be represented as follows:

This compound is soluble in organic solvents and exhibits a significant degree of stability under standard laboratory conditions.

Biological Activity

The biological activity of 1-Bromo-3-isopropoxy-2-methylbenzene has been investigated in several studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to 1-bromo-3-isopropoxy-2-methylbenzene demonstrate broad-spectrum antimicrobial activity. For instance, studies have shown that halogenated aromatic compounds can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains. The specific mechanisms often involve disruption of bacterial cell membranes or interference with metabolic pathways .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Bromo-3-isopropoxy-2-methylbenzene | E. coli | TBD |

| 1-Bromo-4-chloroaniline | S. aureus | 62.5 µg/mL |

| 3-Bromo-5-chloro-N-(propan-2-yl)aniline | E. faecalis | 78.12 µg/mL |

Anticancer Activity

In vitro studies have shown that certain brominated compounds exhibit cytotoxic effects against cancer cell lines, including HeLa and A549 cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest .

Case Study: In Vitro Analysis

A recent study evaluated the antiproliferative effects of various brominated compounds on HeLa cells, revealing that derivatives with bromine substitutions significantly reduced cell viability at concentrations ranging from 50 to 200 µg/mL. The IC50 values for these compounds were determined through MTT assays.

Table 2: Antiproliferative Effects on HeLa Cells

| Compound | IC50 (µg/mL) |

|---|---|

| 1-Bromo-3-isopropoxy-2-methylbenzene | TBD |

| 1-Bromo-4-chloroaniline | 226 |

| 3-Bromo-5-chloro-N-(propan-2-yl)aniline | 242.52 |

The biological activity of 1-bromo-3-isopropoxy-2-methylbenzene may be attributed to its ability to interact with cellular targets such as enzymes or receptors involved in critical signaling pathways. For example, brominated compounds are known to affect protein function by modifying thiol groups or other nucleophilic sites within proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.